An In-depth Technical Guide to 1,1-Dibromohexane: Chemical and Physical Properties
An In-depth Technical Guide to 1,1-Dibromohexane: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibromohexane is a geminal dihaloalkane, a class of organic compounds with two halogen atoms attached to the same carbon atom. This structural feature imparts unique reactivity to the molecule, making it a valuable intermediate in various organic syntheses. Its applications can be found in the construction of complex molecular architectures, including those relevant to pharmaceutical and materials science research. This guide provides a comprehensive overview of the chemical and physical properties of 1,1-Dibromohexane, detailed experimental protocols for its synthesis, and an exploration of its characteristic reactivity.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of 1,1-Dibromohexane. It is important to note that while some of these values have been experimentally determined, others are estimated based on computational models.
| Property | Value | Source |
| IUPAC Name | 1,1-Dibromohexane | [PubChem] |
| CAS Number | 58133-26-9 | [PubChem] |
| Molecular Formula | C₆H₁₂Br₂ | [PubChem] |
| Molecular Weight | 243.97 g/mol | [PubChem] |
| Boiling Point | 207.3 °C (estimated) | ChemicalBook |
| Melting Point | N/A | |
| Density | 1.560 g/cm³ (estimated) | ChemicalBook |
| Solubility | Insoluble in water; Soluble in organic solvents | |
| Refractive Index | 1.493 (estimated) | ChemicalBook |
Synthesis of 1,1-Dibromohexane
A common and effective method for the synthesis of 1,1-dibromoalkanes is from the corresponding aldehyde. The following protocol details a procedure for the synthesis of 1,1-Dibromohexane from hexanal (B45976), based on a modified Appel reaction.
Experimental Protocol: Synthesis from Hexanal
Reaction: Hexanal + Carbon Tetrabromide + Triphenylphosphine (B44618) → 1,1-Dibromohexane + Triphenylphosphine oxide + Bromoform
Materials:
-
Hexanal (1 equivalent)
-
Carbon tetrabromide (CBr₄, 1.5 equivalents)
-
Triphenylphosphine (PPh₃, 2.5 equivalents)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine and anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrabromide in dichloromethane to the flask with stirring. The solution will typically turn a characteristic orange-red color, indicating the formation of the phosphorus ylide.
-
After stirring for 30 minutes at 0 °C, add hexanal dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. To remove this, triturate the crude residue with hexane and filter to remove the solid triphenylphosphine oxide.
-
Concentrate the filtrate and purify the resulting oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate (B1210297) gradient to afford pure 1,1-Dibromohexane.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Carbon tetrabromide is toxic and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
